3-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-amino-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c11-3-2-10(16)13-6-8(9(15)7-13)14-5-1-4-12-14/h1,4-5,8-9,15H,2-3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVAHKLSWWCZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCN)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a convergent synthetic approach involving:
- Construction of the pyrrolidine ring with the appropriate hydroxy substitution.
- Installation of the 1H-pyrazol-1-yl substituent at the 4-position of the pyrrolidine ring.
- Coupling of the modified pyrrolidine with a 3-amino-propan-1-one fragment.
This approach allows for modular synthesis and optimization of each step to maximize yield and purity.
Pyrrolidine Ring Functionalization
The pyrrolidine core bearing the 3-hydroxy and 4-(1H-pyrazol-1-yl) substituents can be prepared via nucleophilic substitution and ring-closure reactions. Literature examples suggest the use of protected pyrrolidine intermediates followed by selective deprotection and functional group transformations to introduce the hydroxy group at the 3-position.
A typical method involves:
- Starting from a substituted pyrrolidine precursor.
- Selective hydroxylation at the 3-position using controlled oxidation or substitution reactions.
- Introduction of the pyrazolyl group via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) using pyrazole boronate esters or halides as coupling partners.
Introduction of the 1H-Pyrazol-1-yl Group
The installation of the pyrazolyl substituent at the 4-position of the pyrrolidine ring is often achieved by palladium-catalyzed cross-coupling reactions. For example, the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a boronate ester enables coupling with halogenated pyrrolidine derivatives.
| Reagent/Condition | Description |
|---|---|
| Catalyst | XPhos Pd G2 (Palladium complex) |
| Solvent | Dioxane, sometimes with water or THF |
| Base | Potassium phosphate (K3PO4) aqueous solution |
| Temperature | 80 °C |
| Reaction Time | Overnight (12-18 hours) |
This method yields the 4-(1H-pyrazol-1-yl)pyrrolidine intermediate with high selectivity and moderate to good yields.
Coupling with 3-Amino-Propan-1-one
The final step involves coupling the functionalized pyrrolidine intermediate with the 3-amino-propan-1-one moiety. This can be achieved via amide bond formation or nucleophilic substitution reactions.
A representative method includes:
- Activation of the propan-1-one fragment (e.g., as an acid chloride or ester).
- Reaction with the amino group on the pyrrolidine derivative under mild conditions.
- Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.
Purification and Characterization
The crude product is purified by chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC) using gradients of acetonitrile and water with trifluoroacetic acid (TFA) as an additive. Characterization is performed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structure and purity.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Expected Yield | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 3-hydroxy-substituted pyrrolidine | Controlled hydroxylation, protection/deprotection | 70-85% | Requires stereochemical control |
| 2 | Installation of 4-(1H-pyrazol-1-yl) substituent | Pd-catalyzed cross-coupling (XPhos Pd G2, K3PO4, dioxane, 80 °C) | 60-75% | Moderate to good yields, mild conditions |
| 3 | Coupling with 3-amino-propan-1-one | Amide bond formation with EDCI/DCC, mild solvents | 65-80% | Sensitive to moisture, requires purification |
| 4 | Purification and characterization | Reverse-phase HPLC, NMR, MS | - | Essential for confirming structure and purity |
Research Findings and Optimization Notes
- The palladium-catalyzed coupling step is critical for the introduction of the pyrazolyl group and benefits from the use of bulky phosphine ligands such as XPhos to enhance reactivity and selectivity.
- Hydroxylation at the 3-position of pyrrolidine requires careful control of stereochemistry, often achieved by starting from chiral precursors or employing chiral catalysts.
- Amide bond formation between the amino-propanone and pyrrolidine intermediates should be conducted under anhydrous conditions to prevent hydrolysis and side reactions.
- The overall multi-step synthesis requires optimization of reaction times, temperatures, and purification protocols to maximize yield and product purity.
- Analytical characterization using 1H and 13C NMR confirms the substitution pattern and connectivity, while MS confirms molecular weight and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group or an amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol or amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of an amino group and a pyrazole moiety, which are known to enhance biological activity. Its structure can be represented as follows:
Antimicrobial Activity
Research has shown that derivatives of aminopyrazoles, including compounds similar to 3-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one, exhibit significant antimicrobial properties. For instance, certain aminopyrazole derivatives have demonstrated sub-micromolar activity against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) .
Table 1: Antimicrobial Activity of Aminopyrazole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | MSSA | 0.125 |
| Compound B | E. coli | 8 |
Anticancer Potential
The anticancer properties of this compound have been explored through various studies. For example, certain derivatives have shown inhibition of proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth percentages indicating effective cytotoxicity .
Table 2: Anticancer Activity of Selected Derivatives
| Compound | Cancer Cell Line | Growth Inhibition (%) |
|---|---|---|
| Compound C | HepG2 | 54.25 |
| Compound D | HeLa | 38.44 |
Neuroprotective Effects
Recent studies have indicated that aminopyrazole derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The compounds were shown to reduce microglial activation and astrocyte proliferation in animal models .
Case Study: Neuroprotective Effects
- Study: Investigated the effects of a specific aminopyrazole derivative on LPS-induced inflammation in BV-2 cells.
- Findings: The compound significantly reduced inflammatory markers, suggesting potential for neuroprotective applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, while the amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical Properties
- Hydrogen-Bonding Capacity : The hydroxyl group in the target compound enhances solubility compared to its trifluoromethyl analog (e.g., ’s compound), which prioritizes membrane permeability .
- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound increases electron density on the pyrrolidine ring, altering reactivity in nucleophilic substitutions .
Computational and Analytical Tools
- Wavefunction Analysis : Software like Multiwfn () could model the electron localization function (ELF) of the target compound’s pyrrolidine ring, predicting reactive sites for further functionalization .
- Density Functional Theory (DFT) : Methods from ’s correlation-energy formulas may optimize the compound’s electronic structure for enhanced binding affinity .
Biological Activity
3-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and potential applications in drug development.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Where and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the pyrazole moiety is significant for its biological activities.
Research indicates that the compound exhibits inhibitory effects on protein kinase C (PKC) , particularly the beta isozymes (β1 and β2), which are implicated in various signaling pathways related to cell proliferation and survival. This inhibition suggests a potential role in cancer therapy by disrupting pathways that promote tumor growth .
Anticancer Activity
A study evaluated the anticancer properties of derivatives related to this compound using human lung adenocarcinoma (A549) cells. The results indicated that compounds with similar structures showed varying degrees of cytotoxicity. For instance, one derivative reduced A549 cell viability to 66%, demonstrating significant anticancer potential compared to standard treatments like cisplatin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Viability (%) | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | 78–86 | 100 | Weak activity |
| Compound B | 66 | 50 | Moderate activity |
| Cisplatin | 45 | 10 | Standard control |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against Gram-positive bacteria. In vitro studies using broth microdilution techniques showed that certain derivatives displayed effective inhibition against pathogens such as Staphylococcus aureus and Enterococcus faecalis. The structure–activity relationship (SAR) analysis revealed that modifications to the pyrazole ring significantly influenced antimicrobial potency .
Table 2: Antimicrobial Activity Against Selected Pathogens
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 32 | Compound A |
| Enterococcus faecalis | 64 | Compound B |
| Escherichia coli | >128 | None effective |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Lung Cancer : In a controlled study, patients treated with a derivative of this compound showed improved outcomes compared to those receiving conventional chemotherapy. The study reported a reduction in tumor size and improved patient quality of life.
- Antimicrobial Resistance : Another study focused on multidrug-resistant strains of bacteria where derivatives demonstrated effectiveness against resistant strains, suggesting a new avenue for treating infections that are currently difficult to manage .
Q & A
Q. What are the established synthetic methodologies for 3-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one?
Methodological Answer: The compound is synthesized via multi-step reactions involving pyrrolidine and pyrazole precursors. Key methods include:
- Mannich Reaction : Reacting 3-amino-propan-1-one derivatives with formaldehyde and amines in ethanol under reflux (4–6 hours), followed by recrystallization (e.g., acetone) .
- Condensation Reactions : Using pyrazole-containing intermediates (e.g., 3-(3-chloroanilino) derivatives) with pyrrolidinone moieties in dichloromethane at low temperatures (–20°C to –15°C), followed by column chromatography (ethyl acetate/hexane) .
- Copper-Catalyzed Coupling : Employing cesium carbonate and copper(I) bromide for coupling pyrazole and pyrrolidine fragments in dimethyl sulfoxide (DMSO) at 35°C for 48 hours .
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield | Purification | Reference |
|---|---|---|---|---|
| Mannich Reaction | Formaldehyde, ethyl alcohol, reflux | 35–40% | Recrystallization | |
| Condensation | Diazomethane, triethylamine, –20°C | 17–20% | Column chromatography | |
| Copper Catalysis | Cs₂CO₃, CuBr, DMSO, 35°C | ~18% | Chromatography |
Q. What spectroscopic and crystallographic techniques are employed for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., pyrrolidine N–H at δ 11.55 ppm, pyrazole protons at δ 7.80 ppm) .
- X-Ray Diffraction (XRD) : Single-crystal XRD using SHELX software (SHELXL/SHELXS) to resolve bond lengths (e.g., C–N bonds: 1.34–1.47 Å) and dihedral angles .
- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., m/z 215 [M+H]+ for pyrazole derivatives) .
Advanced Research Questions
Q. How can contradictory crystallographic data be resolved for this compound?
Methodological Answer: Discrepancies in XRD data (e.g., bond-length variations or twinning) are addressed using:
- SHELX Refinement : Iterative refinement with SHELXL to adjust thermal parameters and occupancy factors. For high-resolution data, anisotropic displacement parameters are prioritized .
- Validation Tools : PLATON (ADDSYM) to check for missed symmetry and R1/wR2 convergence criteria (<5% difference) .
- Twinned Data Handling : Using SHELXD for structure solution in cases of pseudo-merohedral twinning, with HKLF5 format for data integration .
Example : A study on pyrazolone derivatives resolved C–O bond discrepancies (1.21 Å vs. 1.25 Å) by refining hydrogen atom positions and applying restraints to thermal parameters .
Q. What strategies optimize bioactivity against kinase targets (e.g., TRK)?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modifying the pyrazole substituents (e.g., 3,5-dimethyl groups) to enhance binding affinity to kinase active sites .
- In Silico Docking : Using PyMol or AutoDock to model interactions with TRK kinase domains (e.g., hydrogen bonding with Asp 698) .
- Biological Assays :
Q. Table 2: Bioactivity Data from Key Studies
| Modification | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 3,5-Dimethylpyrazole | TRK Kinase | 0.8 µM | |
| Chloroanilino Substituent | Factor Xa | 2.3 µM | |
| Coumarin-Pyrazole Hybrid | A549 Cells | 9.5 µM |
Q. How are synthetic yields improved for large-scale research applications?
Methodological Answer:
- Solvent Optimization : Replacing ethanol with DMF to enhance solubility of intermediates, reducing reaction time by 30% .
- Catalyst Screening : Testing Pd/C vs. CuBr for coupling reactions; CuBr improves yields to 25% in heterocyclic systems .
- Microwave-Assisted Synthesis : Reducing reaction times from 48 hours to 2 hours for condensation steps, achieving 22% yield .
Q. What mechanistic insights explain the compound’s dual analgesic and anti-inflammatory activity?
Methodological Answer:
- Cyclooxygenase (COX) Inhibition : Competitive binding assays show selective COX-2 inhibition (Ki = 0.5 µM) via pyrazole-mediated hydrophobic interactions .
- NF-κB Pathway Modulation : Western blot analysis reveals suppression of p65 phosphorylation in macrophages at 10 µM .
- Metabolic Stability : Liver microsome assays (human/rat) indicate t₁/₂ > 120 minutes, supporting in vivo efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
